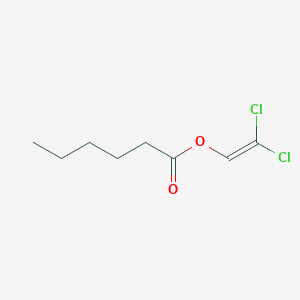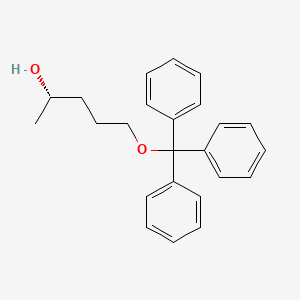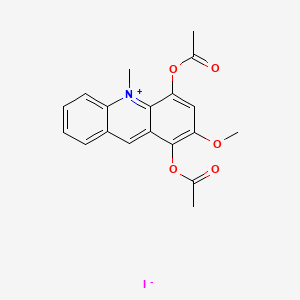
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide is a complex organic compound with a unique structure that includes an acridinium core. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide typically involves multiple steps. One common method includes the acetylation of 1,4-dihydroxy-2-methoxy-10-methylacridinium iodide. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler acridinium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the acridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions vary but often include modified acridinium compounds with different functional groups, enhancing their applicability in various fields .
科学的研究の応用
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
作用機序
The mechanism of action of 1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide involves its interaction with molecular targets such as enzymes and nucleic acids. It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in its anticancer applications. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
類似化合物との比較
Similar Compounds
1,4-Bis(ethynyl)benzene: Known for its use in the synthesis of complex organic frameworks.
1,4-Bis(isopropylamino)anthraquinone: Utilized in dye synthesis and as a precursor in various chemical reactions
Uniqueness
1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide stands out due to its unique acridinium core and the presence of acetyloxy and methoxy groups, which enhance its reactivity and applicability in diverse scientific fields. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest.
特性
CAS番号 |
77282-22-5 |
|---|---|
分子式 |
C19H18INO5 |
分子量 |
467.3 g/mol |
IUPAC名 |
(1-acetyloxy-2-methoxy-10-methylacridin-10-ium-4-yl) acetate;iodide |
InChI |
InChI=1S/C19H18NO5.HI/c1-11(21)24-16-10-17(23-4)19(25-12(2)22)14-9-13-7-5-6-8-15(13)20(3)18(14)16;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChIキー |
YLOFCFJXKUDQJM-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1=CC(=C(C2=CC3=CC=CC=C3[N+](=C21)C)OC(=O)C)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


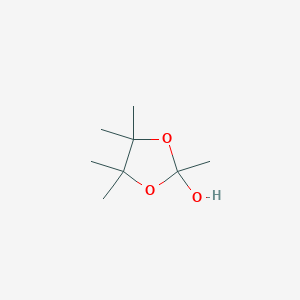
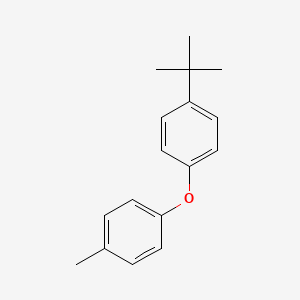

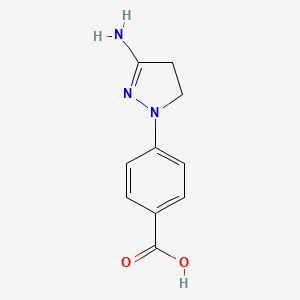
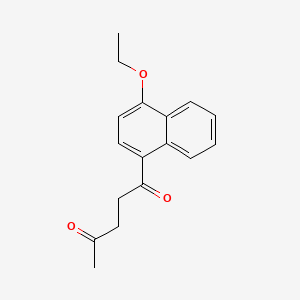
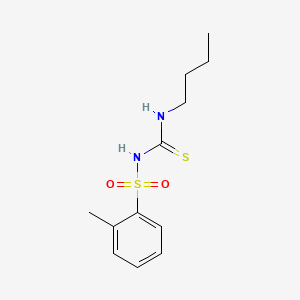



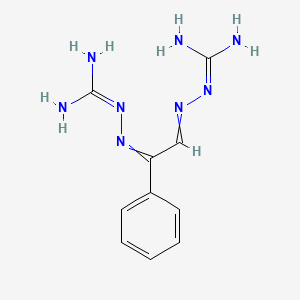
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
